molecular formula C13H15Cl2NO B1216574 N-(2,3-dichlorophenyl)cyclohexanecarboxamide CAS No. 200709-97-3

N-(2,3-dichlorophenyl)cyclohexanecarboxamide

Cat. No.: B1216574
CAS No.: 200709-97-3
M. Wt: 272.17 g/mol
InChI Key: ZYPWKRVXNGLEMU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-(2,3-dichlorophenyl)cyclohexanecarboxamide plays a significant role in biochemical reactions by inhibiting the positive regulation of androgen receptor signaling. It interacts with the cochaperone protein FKBP52, which is involved in the hormone-induced dissociation of the androgen receptor. This interaction prevents the nuclear translocation of the androgen receptor and subsequently inhibits androgen receptor-dependent gene expression. The compound’s ability to inhibit the proliferation of androgen-dependent prostate cancer cell lines, such as LNCaP and LAPC4, highlights its potential therapeutic applications .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In prostate cancer cells, it inhibits cell proliferation by blocking androgen receptor signaling. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on androgen receptor signaling pathways can lead to changes in the expression of genes involved in cell growth and survival, ultimately influencing cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the cochaperone protein FKBP52. By inhibiting the interaction between FKBP52 and the androgen receptor, the compound prevents the nuclear translocation of the androgen receptor. This inhibition results in the suppression of androgen receptor-dependent gene expression. Additionally, the compound’s ability to inhibit the proliferation of androgen-dependent prostate cancer cells further elucidates its mechanism of action at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of androgen receptor signaling and reduced cell proliferation. The stability of the compound under different experimental conditions can affect its efficacy and potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor signaling without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to androgen receptor signaling. The compound interacts with enzymes and cofactors that regulate the activity of the androgen receptor. By inhibiting the positive regulation of androgen receptor signaling, the compound can affect metabolic flux and metabolite levels within cells. These interactions contribute to the compound’s overall impact on cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its efficacy and potency. Studies have shown that the compound can be transported into cells and distributed to specific cellular compartments, where it exerts its inhibitory effects on androgen receptor signaling .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is crucial for its ability to inhibit androgen receptor signaling and affect cellular processes. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)cyclohexanecarboxamide typically involves the reaction of 2,3-dichloroaniline with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(2,3-dichlorophenyl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

N-(2,3-dichlorophenyl)cyclohexanecarboxamide exerts its effects by inhibiting the positive regulation of androgen receptor signaling by the cochaperone protein FKBP52. This inhibition prevents hormone-induced dissociation of FKBP52, nuclear translocation of the androgen receptor, and androgen receptor-dependent gene expression. As a result, it inhibits the proliferation of androgen-dependent prostate cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)cyclohexanecarboxamide
  • N-(2,5-dichlorophenyl)cyclohexanecarboxamide
  • N-(3,4-dichlorophenyl)cyclohexanecarboxamide

Uniqueness

N-(2,3-dichlorophenyl)cyclohexanecarboxamide is unique due to its specific inhibition of androgen receptor signaling via FKBP52, which distinguishes it from other similar compounds that may not target the same molecular pathways .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c14-10-7-4-8-11(12(10)15)16-13(17)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPWKRVXNGLEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200709-97-3
Record name 200709-97-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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